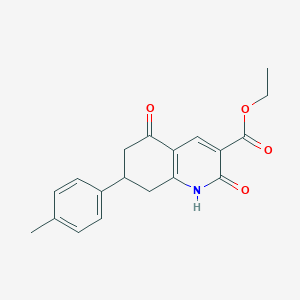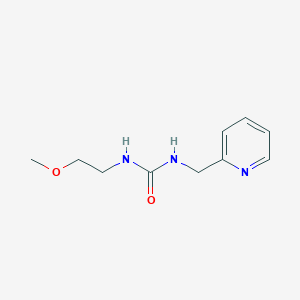![molecular formula C14H12BrNO5 B4733869 ethyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate](/img/structure/B4733869.png)
ethyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate
Descripción general
Descripción
Ethyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In We will also list future directions for research on this compound.
Aplicaciones Científicas De Investigación
Ethyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications is in the field of cancer research. This compound has been shown to have anti-cancer properties, and it has been studied as a potential treatment for various types of cancer. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging studies.
Mecanismo De Acción
The mechanism of action for ethyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate in lab experiments is its well-established synthesis method. This compound is also relatively stable and easy to work with. However, one limitation of using this compound is its potential toxicity, which can make it difficult to work with at higher concentrations.
Direcciones Futuras
There are many potential future directions for research on ethyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate. One area of interest is in the development of more potent and selective inhibitors of the enzymes targeted by this compound. Additionally, this compound could be studied further for its potential use in the treatment of various neurological disorders. Finally, this compound could be used as a starting point for the development of new fluorescent probes for imaging studies.
Propiedades
IUPAC Name |
ethyl (Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-(furan-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO5/c1-2-19-14(18)10(8-9-4-3-7-20-9)16-13(17)11-5-6-12(15)21-11/h3-8H,2H2,1H3,(H,16,17)/b10-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNNLTVENNDMGU-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-{[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4733786.png)

![propyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B4733804.png)
![2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4733809.png)
![3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B4733812.png)
![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4733815.png)
![3-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4733823.png)
![2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4733830.png)

![N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B4733840.png)

![6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4733862.png)
![N-(4-chlorobenzyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4733878.png)
![ethyl 2-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4733885.png)